molecular formula C23H26O7 B12792943 Arctigenin monoacetate CAS No. 69232-85-5

Arctigenin monoacetate

Cat. No.: B12792943
CAS No.: 69232-85-5
M. Wt: 414.4 g/mol
InChI Key: HKCGEUVLMDJSGX-ZWKOTPCHSA-N
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Description

Arctigenin monoacetate is a derivative of arctigenin, a naturally occurring lignan found in plants such as Arctium lappa (burdock). Arctigenin has been extensively studied for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The acetylation of arctigenin to form this compound enhances its solubility and bioavailability, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of arctigenin monoacetate typically involves the acetylation of arctigenin. One common method is the reaction of arctigenin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Arctigenin monoacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to arctigenin.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Arctigenin.

    Substitution: Various substituted arctigenin derivatives.

Scientific Research Applications

Arctigenin monoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying lignan derivatives and their chemical properties.

    Biology: Research has shown its potential in modulating biological pathways, making it a candidate for studying cellular processes.

    Medicine: this compound exhibits anti-cancer properties by inhibiting cell proliferation and inducing apoptosis. It is also studied for its anti-inflammatory and anti-viral effects.

    Industry: Its enhanced solubility and bioavailability make it suitable for formulation in pharmaceutical products.

Mechanism of Action

Arctigenin monoacetate exerts its effects through several mechanisms:

    Molecular Targets: It targets proteins such as AMP-activated protein kinase (AMPK) and histone deacetylases (HDACs).

    Pathways Involved: It activates AMPK, leading to improved glucose uptake and lipid metabolism. It also inhibits HDACs, resulting in increased histone acetylation and gene expression changes that promote apoptosis in cancer cells.

Comparison with Similar Compounds

    Arctigenin: The parent compound with similar pharmacological activities but lower solubility.

    Arctiin: A glycoside of arctigenin with different pharmacokinetic properties.

Uniqueness: Arctigenin monoacetate stands out due to its enhanced solubility and bioavailability, making it more effective in biological systems. Its ability to modulate multiple molecular targets and pathways also adds to its uniqueness compared to other lignan derivatives.

Properties

CAS No.

69232-85-5

Molecular Formula

C23H26O7

Molecular Weight

414.4 g/mol

IUPAC Name

[4-[[(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-2-oxooxolan-3-yl]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C23H26O7/c1-14(24)30-20-8-6-16(12-22(20)28-4)10-18-17(13-29-23(18)25)9-15-5-7-19(26-2)21(11-15)27-3/h5-8,11-12,17-18H,9-10,13H2,1-4H3/t17-,18+/m0/s1

InChI Key

HKCGEUVLMDJSGX-ZWKOTPCHSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)CC3=CC(=C(C=C3)OC)OC)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

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